molecular formula C19H22N4O4 B12725225 Deu3MZ2AN8 CAS No. 2379402-85-2

Deu3MZ2AN8

Katalognummer: B12725225
CAS-Nummer: 2379402-85-2
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: KDNFAOHHDGPOSG-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and biochemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the carboxamide group: This step involves the reaction of the pyrazine ring with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Formation of the phenylpropanamide moiety: This step involves the coupling of the pyrazine carboxamide with a phenylpropanamide derivative, often using peptide coupling reagents like carbodiimides.

    Introduction of the hydroxy and methyl groups: These functional groups can be introduced through selective reduction and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide and carboxamide groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Amides, esters, thioesters.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It can be studied for its potential as a drug candidate, particularly for its interactions with biological targets.

    Biochemistry: Researchers can investigate its role in enzyme inhibition or activation.

    Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of (S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide: shares structural similarities with other pyrazine derivatives and phenylpropanamide compounds.

    Pyrazinamide: A pyrazine derivative used as an anti-tuberculosis drug.

    Phenylpropanolamine: A phenylpropanamide derivative used as a decongestant.

Uniqueness

The uniqueness of (S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

2379402-85-2

Molekularformel

C19H22N4O4

Molekulargewicht

370.4 g/mol

IUPAC-Name

N-[(2S)-1-[(3-hydroxy-3-methylbutanoyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H22N4O4/c1-19(2,27)11-16(24)23-17(25)14(10-13-6-4-3-5-7-13)22-18(26)15-12-20-8-9-21-15/h3-9,12,14,27H,10-11H2,1-2H3,(H,22,26)(H,23,24,25)/t14-/m0/s1

InChI-Schlüssel

KDNFAOHHDGPOSG-AWEZNQCLSA-N

Isomerische SMILES

CC(C)(CC(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O

Kanonische SMILES

CC(C)(CC(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.